molecular formula C7H13NS B12695887 3-Thiazoline, 2,2-dimethyl-4-ethyl- CAS No. 80881-36-3

3-Thiazoline, 2,2-dimethyl-4-ethyl-

Cat. No.: B12695887
CAS No.: 80881-36-3
M. Wt: 143.25 g/mol
InChI Key: HTLXHILOXORXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiazoline, 2,2-dimethyl-4-ethyl- is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is notable for its unique structural features, including two methyl groups and one ethyl group attached to the thiazoline ring

Preparation Methods

The synthesis of 3-Thiazoline, 2,2-dimethyl-4-ethyl- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the desired thiazoline compound . The reaction is usually carried out at room temperature and may involve additional steps to purify the final product. Industrial production methods may vary, but they generally follow similar principles, often utilizing large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Thiazoline, 2,2-dimethyl-4-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine, a saturated five-membered ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazoline ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research has shown that thiazoline derivatives can have anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.

    Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 3-Thiazoline, 2,2-dimethyl-4-ethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Thiazoline, 2,2-dimethyl-4-ethyl- can be compared to other thiazoline derivatives and related compounds:

Properties

CAS No.

80881-36-3

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

4-ethyl-2,2-dimethyl-5H-1,3-thiazole

InChI

InChI=1S/C7H13NS/c1-4-6-5-9-7(2,3)8-6/h4-5H2,1-3H3

InChI Key

HTLXHILOXORXGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(SC1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.